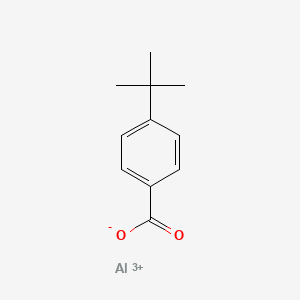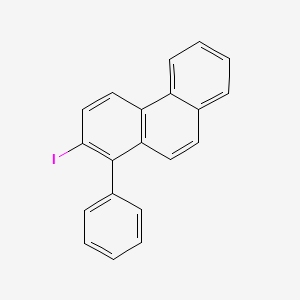
2-Iodo-1-phenyl-phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-phenyl-phenanthrene is an organic compound with the molecular formula C20H13I. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with an iodine atom at the 2-position and a phenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodo-1-phenyl-phenanthrene can be synthesized through several methods, including:
Direct Halogenation: Phenanthrene can be iodinated using iodine in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF3).
Friedel-Crafts Alkylation: Phenanthrene can undergo Friedel-Crafts alkylation with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the phenyl group at the 1-position.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach the phenyl group to the phenanthrene core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and cross-coupling reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-1-phenyl-phenanthrene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding phenanthrenequinone derivatives.
Reduction: Reduction reactions can reduce the iodine atom to hydrogen, forming 2-hydroxy-1-phenyl-phenanthrene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the iodine and phenyl positions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitution reactions may use nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 2-hydroxy-1-phenyl-phenanthrene.
Substitution: Various substituted phenanthrenes depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Iodo-1-phenyl-phenanthrene has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and materials.
Biology: The compound can be used as a fluorescent probe in biological imaging and studies of cellular processes.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism by which 2-Iodo-1-phenyl-phenanthrene exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular targets or pathways to produce fluorescence. In drug discovery, it may bind to molecular targets such as enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Iodo-1-phenyl-phenanthrene is similar to other iodinated phenanthrenes and phenyl-substituted phenanthrenes. its unique combination of iodine and phenyl groups at specific positions on the phenanthrene core sets it apart. Some similar compounds include:
2-Iodo-phenanthrene: Lacks the phenyl group at the 1-position.
1-Phenyl-phenanthrene: Lacks the iodine atom at the 2-position.
2-Iodo-1-methyl-phenanthrene: Has a methyl group instead of a phenyl group at the 1-position.
These compounds may exhibit different chemical properties and applications due to variations in their molecular structures.
Propriétés
Numéro CAS |
41790-93-6 |
|---|---|
Formule moléculaire |
C20H13I |
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
2-iodo-1-phenylphenanthrene |
InChI |
InChI=1S/C20H13I/c21-19-13-12-17-16-9-5-4-6-14(16)10-11-18(17)20(19)15-7-2-1-3-8-15/h1-13H |
Clé InChI |
LZXQPFNGIRAXQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC3=C2C=CC4=CC=CC=C43)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

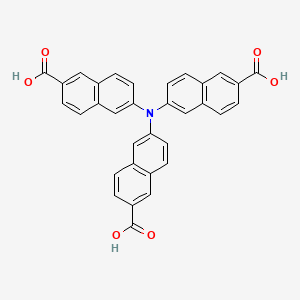
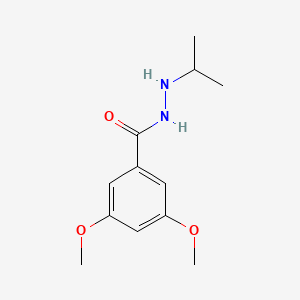
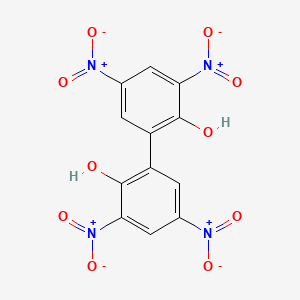
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
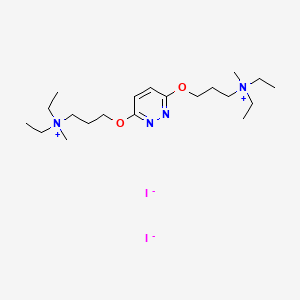
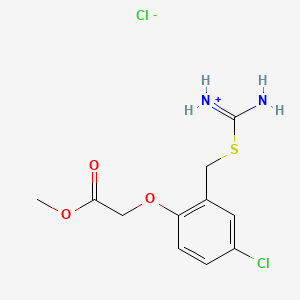
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)

![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
